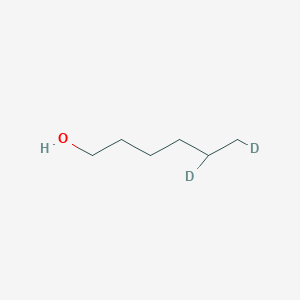

1-Hexanol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14O |

|---|---|

Molecular Weight |

104.19 g/mol |

IUPAC Name |

5,6-dideuteriohexan-1-ol |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D,2D |

InChI Key |

ZSIAUFGUXNUGDI-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]CC([2H])CCCCO |

Canonical SMILES |

CCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexanol-d2: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexanol-d2 (n-Hexyl-1,1-d2 Alcohol), a deuterated form of 1-Hexanol. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 1-Hexanol, and outlines the expected isotopic effects. It also details relevant experimental protocols and logical workflows for its synthesis and characterization, fulfilling the needs of researchers and professionals in drug development and other scientific fields.

Core Chemical and Physical Properties

Stable isotope-labeled compounds such as this compound are valuable tools in research, particularly in mechanistic studies, metabolic fate analysis, and as internal standards in quantitative mass spectrometry.[1] The deuterium labeling at the C1 position provides a distinct mass signature without significantly altering the compound's chemical reactivity.

Quantitative Data Summary

The physical and chemical properties of this compound are expected to be very similar to those of 1-Hexanol. The primary difference will be in the molecular weight due to the presence of two deuterium atoms. Other properties such as boiling point, melting point, and density may show slight variations, known as isotopic effects.[2] The following tables summarize the available data for this compound and the comprehensive data for 1-Hexanol.

Table 1: Properties of this compound (n-Hexyl-1,1-d2 Alcohol)

| Property | Value | Source |

| CAS Number | 52598-04-6 | [3] |

| Molecular Formula | CH₃(CH₂)₄CD₂OH | [4] |

| Molecular Weight | 104.19 g/mol | |

| Isotopic Enrichment | 99 atom % D |

Table 2: Chemical and Physical Properties of 1-Hexanol

| Property | Value | Source |

| CAS Number | 111-27-3 | [5] |

| Molecular Formula | C₆H₁₄O | [5] |

| Molecular Weight | 102.17 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Characteristic, mild, sweet | [5] |

| Boiling Point | 156-157 °C | [6] |

| Melting Point | -52 °C | [6] |

| Density | 0.814 g/mL at 25 °C | [6] |

| Solubility in Water | 5.9 g/L at 20 °C | [7] |

| Vapor Pressure | 1 mmHg at 25.6 °C | [6] |

| Refractive Index (n20/D) | 1.418 | [6] |

| Flash Point | 60 °C (closed cup) | [6] |

| Autoignition Temperature | 293 °C |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physical properties of this compound. The following are standard methodologies that can be readily adapted for this purpose.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a sufficient quantity of liquid, the distillation method provides an accurate measurement.

Materials:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

-

Thermometer

-

This compound sample

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The boiling point should be recorded as a range from the first drop of distillate to when the bulk of the material has distilled.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurements.

Materials:

-

Pycnometer of a known volume

-

Analytical balance

-

Thermometer

-

This compound sample

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).

-

Record the temperature of the liquid.

-

The mass of the liquid is (m₂ - m₁).

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnogram.

-

For highest accuracy, the procedure should be repeated with deionized water to calibrate the exact volume of the pycnometer at the measurement temperature.

Synthesis and Characterization Workflow

While no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis and subsequent characterization is a common requirement in research settings. This workflow can be visualized to delineate the experimental process.

Synthesis of this compound

A common method for the synthesis of deuterated primary alcohols is the reduction of the corresponding carboxylic acid or ester using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a powerful and effective reagent for this purpose.[][9]

Caption: Synthetic route for this compound via reduction of hexanoic acid.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow from the synthesis of this compound to its final characterization.

Caption: Logical workflow for the synthesis and characterization of this compound.

Spectroscopic Data of 1-Hexanol (for reference)

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for the deuterated compound are not widely published, the data for 1-Hexanol provides a valuable reference.

-

¹H NMR: The proton NMR of this compound would be expected to be very similar to that of 1-Hexanol, with the significant difference being the absence of the triplet corresponding to the -CH₂-OH protons at the C1 position.

-

¹³C NMR: The carbon NMR would show a signal for the C1 carbon coupled to deuterium, which would appear as a multiplet with a lower intensity compared to the corresponding signal in 1-Hexanol.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound would be observed at m/z = 104, corresponding to its increased molecular weight. The fragmentation pattern would also be altered by the presence of the C-D bonds. The mass spectrum of 1-hexanol shows characteristic fragmentation including a loss of water (M-18 peak).[10][11]

Applications in Drug Development and Research

Deuterated compounds like this compound serve several critical functions in the field of drug development and research:

-

Internal Standards: Due to their similar chemical properties and distinct mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry, allowing for accurate determination of analyte concentrations in complex biological matrices.[1]

-

Metabolic Studies: Isotope labeling helps in tracing the metabolic fate of molecules in vivo and in vitro. By tracking the deuterated label, researchers can identify metabolites and understand metabolic pathways.

-

Mechanistic Studies: The kinetic isotope effect, a change in the reaction rate upon isotopic substitution, can be used to probe reaction mechanisms and identify rate-determining steps.

This guide provides a foundational understanding of this compound for researchers and professionals. While specific experimental data for the deuterated compound is scarce, the provided information on its non-deuterated counterpart, along with general experimental protocols and logical workflows, offers a robust starting point for its synthesis, characterization, and application in a research setting.

References

- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars - ZYMOCHEM INC [portal.nifa.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for 1-Hexanol (HMDB0012971) [hmdb.ca]

- 7. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 9. Lithium aluminum deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Mass Spectrum of hexanol | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Isotopic Purity and Stability of 1-Hexanol-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical quality attributes of 1-Hexanol-d2, focusing on its isotopic purity and stability. Understanding these parameters is essential for the successful application of this deuterated compound in fields ranging from metabolic research and pharmacokinetic studies to the development of novel therapeutics. Accurate characterization ensures data integrity, reproducibility, and compliance with regulatory standards.

Isotopic Purity Assessment

Isotopic purity, or isotopic enrichment, quantifies the extent to which the hydrogen atoms at specified positions in a molecule have been replaced with deuterium. For this compound (specifically 1,1-dideuteriohexan-1-ol), this refers to the percentage of molecules in which both hydrogen atoms on the first carbon have been substituted with deuterium. High isotopic purity is crucial as even minor deviations can impact reaction kinetics, metabolic pathways, and the analytical interpretation of experimental results.

Analytical Methodologies

A combination of spectroscopic and spectrometric techniques is typically employed to provide a comprehensive characterization of isotopic purity. No single technique provides a complete picture; therefore, a multi-faceted approach is recommended.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the location and extent of deuteration.[2]

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to the protons at the deuterated position (C1) will be absent or significantly diminished. The reduction in the signal's integral value relative to other non-deuterated positions in the molecule is a primary indicator of isotopic substitution.[1]

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing definitive proof of their presence and location within the molecule. A resonance signal will appear at the chemical shift corresponding to the deuterated site.[1] Combining ¹H and ²H NMR offers a robust method for quantifying isotopic abundance.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and isotopic distribution. It is invaluable for confirming the overall level of deuteration.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like 1-hexanol, GC-MS separates the sample from impurities before mass analysis. The mass spectrum will show a molecular ion peak shifted by +2 daltons compared to the non-deuterated standard, confirming the presence of two deuterium atoms.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or complex mixtures, LC-MS is the preferred method. High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, can resolve different isotopologues, allowing for precise quantification of isotopic enrichment.[4][5]

-

Data Presentation: Isotopic Purity

Quantitative data from analytical assessments are summarized below.

| Parameter | Specification | Methodology | Notes |

| Isotopic Purity (Atom % D) | ≥ 99% | NMR, Mass Spectrometry | Represents the percentage of deuterium at the labeled C1 position.[6] |

| Chemical Purity | ≥ 98% | GC-MS, HPLC | Ensures the absence of other chemical impurities that could interfere with experiments.[6] |

| Table 1: Comparison of Analytical Techniques for Isotopic Purity Determination | ||

| Technique | Strengths | Limitations |

| ¹H NMR | Excellent for determining the position of deuteration by observing signal disappearance. Routinely available. | Indirect measurement. Partial substitution can lead to ambiguous peak broadening.[1] |

| ²H NMR | Direct detection and confirmation of deuterium at specific sites.[1] | Requires a specialized spectrometer or probe. Lower sensitivity compared to ¹H NMR. |

| GC-MS | High sensitivity. Provides molecular weight confirmation and separates volatile impurities.[1] | Cannot distinguish between positional isotopomers of the same mass.[7] Fragmentation can complicate analysis. |

| HRMS (TOF) | High mass accuracy allows for excellent resolution between isotopologues, enabling precise purity calculations.[4] | Higher instrument cost. Requires careful method development to avoid interferences.[4] |

Experimental Protocols

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube. Add an internal standard with a known concentration if quantitative analysis (qNMR) is required.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals corresponding to the non-deuterated protons (e.g., the terminal methyl group at C6) and any residual proton signal at the C1 position.

-

Calculate the deuteration level by comparing the integral of the C1 position to the integrals of the non-deuterated positions.

-

-

²H NMR Acquisition:

-

Using a broadband or deuterium-specific probe, acquire a ²H NMR spectrum.

-

Confirm the presence of a signal at the chemical shift corresponding to the C1 position.

-

-

Data Analysis: Compare the ¹H and ²H spectra with a non-deuterated 1-hexanol standard to confirm the position and quantify the level of isotopic enrichment.[1]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Method:

-

Injector: Split/splitless, 250°C.

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ions of both the deuterated and any un-deuterated species (e.g., m/z 30-150).

-

-

Data Analysis:

-

Identify the peak corresponding to 1-hexanol in the total ion chromatogram.

-

Analyze the mass spectrum of this peak.

-

Determine the relative abundances of the molecular ion for this compound (m/z 104) and non-deuterated 1-hexanol (m/z 102). Calculate the isotopic purity based on these relative abundances.

-

Mandatory Visualization

Caption: Workflow for Isotopic Purity Assessment.

Stability Profile

The stability of this compound is a measure of its ability to maintain its chemical and isotopic integrity over time under specific storage and handling conditions. Degradation can lead to the formation of impurities or back-exchange of deuterium for hydrogen, compromising the quality and efficacy of the compound.

Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation pathways. Recommended storage is typically at room temperature or under refrigeration.[8][9]

-

Light: Photodegradation can occur, especially under UV light. Storage in amber or opaque containers is advised.

-

Oxidizing Agents: 1-Hexanol is incompatible with strong oxidizing agents, which can lead to unwanted chemical reactions.[8]

-

Acids and Bases: Strong acids or bases can catalyze degradation or, in the presence of protic sources, potentially facilitate H-D exchange, although C-D bonds are generally stable.[8]

-

Storage Container: The compound should be stored in a tightly sealed, inert container to prevent contamination and evaporation.[10][11]

Recommended Storage and Handling

Based on safety data for 1-hexanol, the following conditions are recommended to ensure long-term stability.

| Table 2: Recommended Storage and Handling for this compound | |

| Condition | Recommendation |

| Temperature | Store at room temperature (15-25°C) or refrigerated (2-8°C).[8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. |

| Container | Tightly sealed glass container (e.g., amber vial).[8][10] |

| Light | Protect from light. |

| Handling | Handle in a well-ventilated area. Avoid contact with strong oxidizing agents and strong acids.[8][10] |

Stability Data

Formal long-term stability studies for this compound are not extensively published. However, the non-deuterated product is considered stable under normal storage conditions.[8] A stability testing protocol, as outlined below, should be followed to establish a re-test period or shelf-life. A study on a similar compound, 2-ethyl-1-hexanol, showed that when properly formulated, it remained stable, retaining 97% of its concentration after 21 days at room temperature in a sealed container.[12]

Protocol for Stability Testing

This protocol is based on general principles outlined in ICH guidelines for stability testing.[13][14]

-

Batch Selection: Use at least one batch of this compound with a well-characterized initial purity.

-

Container Closure System: Store samples in the same type of container proposed for long-term storage.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.[14]

-

-

Analytical Tests: At each time point, perform tests to assess stability. This should include:

-

Assay/Purity: Use GC or HPLC to determine chemical purity and identify any degradation products.

-

Isotopic Purity: Use NMR or MS to confirm that no significant H-D back-exchange has occurred.

-

Appearance: Visually inspect for changes in color or clarity.

-

-

Evaluation: Analyze the data for trends. A significant change is typically defined as a failure to meet the established purity specification. The results are used to establish a retest period, which is the time during which the material is expected to remain within its specification under the defined storage conditions.

Mandatory Visualization

References

- 1. m.youtube.com [m.youtube.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. n-Hexyl-1,1-d2 Alcohol | CDN-D-6705-0.25G | LGC Standards [lgcstandards.com]

- 7. brightspec.com [brightspec.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. 1-Hexanol - SYNTHETIKA [synthetikaeu.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Analysis of feed blends containing microencapsulated 2-ethyl-1-hexanol: verification of homogeneity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability testing protocols | PPTX [slideshare.net]

- 14. ema.europa.eu [ema.europa.eu]

In-Depth Technical Guide: Synthesis and Commercial Availability of 1-Hexanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of 1-Hexanol-d2 (deuterated 1-hexanol), a valuable isotopically labeled compound for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.

Introduction to this compound

This compound is a form of 1-hexanol where two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tracer in mass spectrometry-based analyses. The most common isotopologue is 1-Hexanol-1,1-d2, where the deuterium atoms are located on the carbon bearing the hydroxyl group.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the reduction of a suitable hexanoyl precursor using a deuterated reducing agent. The most common and effective reagent for this transformation is Lithium Aluminum Deuteride (LiAlD₄).

Key Synthetic Pathway: Reduction of Hexanoic Acid or its Ester

The general principle of this synthesis involves the nucleophilic addition of a deuteride ion (D⁻) from LiAlD₄ to the carbonyl carbon of either hexanoic acid or one of its esters, such as ethyl hexanoate. This is followed by a second deuteride addition to the intermediate aldehyde, ultimately yielding 1-Hexanol-1,1-d2 after an aqueous workup.

Reaction Scheme:

Figure 1: General synthetic scheme for 1-Hexanol-1,1-d2.

Detailed Experimental Protocol: Reduction of Ethyl Hexanoate with LiAlD₄

Materials:

-

Ethyl hexanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

10% Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium sulfate solution

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and assembled while hot. The apparatus is then allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: A solution of ethyl hexanoate in anhydrous diethyl ether is placed in the dropping funnel. A suspension of LiAlD₄ in anhydrous diethyl ether is prepared in the reaction flask.

-

Reaction: The flask containing the LiAlD₄ suspension is cooled in an ice-salt bath to -10°C. The ethyl hexanoate solution is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10°C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica plates, using a suitable eluent such as dichloromethane.

-

Quenching: Once the reaction is complete, the excess LiAlD₄ is cautiously decomposed by the slow, dropwise addition of saturated aqueous sodium sulfate. It is crucial to ensure all the reagent is destroyed before proceeding.

-

Workup: 10% sulfuric acid is added to the reaction mixture. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by distillation under reduced pressure.

Commercial Availability

This compound is commercially available from several reputable suppliers of isotopically labeled compounds. These products are typically intended for research and development purposes.

| Supplier | Product Name | CAS Number | Isotopic Purity | Available Quantities |

| CDN Isotopes | n-Hexyl-1,1-d2 Alcohol | 52598-04-6 | 99 atom % D | 0.25 g, 0.5 g |

| LGC Standards | n-Hexyl-1,1-d2 Alcohol | 52598-04-6 | 99 atom % D, min 98% Chemical Purity | 0.25 g, 0.5 g |

| MedChemExpress | This compound | 1335436-46-8 | Not specified | Inquire |

Note: Availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.

Characterization Data

Characterization of this compound is crucial to confirm its identity and isotopic enrichment. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Hexanol-1,1-d2, the characteristic triplet corresponding to the -CH₂OH protons in unlabeled 1-hexanol (typically around 3.6 ppm) will be absent. The integration of the remaining proton signals will be consistent with the deuterated structure.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is two mass units higher than that of unlabeled 1-hexanol (m/z 102.17). Therefore, the molecular ion peak for 1-Hexanol-1,1-d2 is expected at approximately m/z 104.19.

Workflow for Quality Control of this compound:

Figure 2: Quality control workflow for this compound.

Conclusion

The synthesis of this compound is readily achievable through the reduction of hexanoic acid or its esters with Lithium Aluminum Deuteride. For researchers requiring this labeled compound, several commercial suppliers offer high-purity this compound. The identity and isotopic enrichment of the product should always be verified by appropriate analytical techniques such as NMR and mass spectrometry. This guide provides the foundational knowledge for scientists and professionals in drug development to either synthesize or procure this compound for their research needs.

A Technical Guide to the Solubility of 1-Hexanol-d2 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Hexanol-d2. While specific data for the deuterated form is limited, the solubility of 1-Hexanol serves as a reliable and accurate proxy due to the negligible impact of deuterium substitution on intermolecular forces governing solubility. This document presents collated solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of 1-Hexanol is dictated by the interplay between its polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and its six-carbon nonpolar alkyl chain. This dual nature results in varying degrees of solubility across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data for 1-Hexanol in a range of common laboratory solvents.

| Solvent | Solvent Type | Solubility of 1-Hexanol | Temperature (°C) |

| Water | Polar Protic | 5.9 g/L[1][2] | 20 |

| Water | Polar Protic | 0.59 g/100mL | 20 |

| Ethanol | Polar Protic | Miscible[1][2] | Not Specified |

| Methanol | Polar Protic | Soluble | Not Specified |

| Acetone | Polar Aprotic | Soluble | Not Specified |

| Diethyl Ether | Polar Aprotic | Miscible[1][2] | Not Specified |

| Chloroform | Nonpolar | Soluble | Not Specified |

| Benzene | Nonpolar | Miscible | Not Specified |

| Carbon Tetrachloride | Nonpolar | Slightly miscible | Not Specified |

| Hexane | Nonpolar | Highly Soluble | Not Specified |

| Toluene | Nonpolar | Miscible | Not Specified |

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of a compound. The following is a general protocol for the quantitative determination of the solubility of a liquid, such as this compound, in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a controlled temperature to the point of saturation.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., water, ethanol, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and syringe filters (if necessary)

Procedure:

-

Temperature Control: Set the water bath or incubator to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Sample Preparation:

-

Add a known volume of the solvent to a series of glass vials.

-

To each vial, add an excess amount of this compound. The goal is to have a visible excess of the solute, indicating that the solution is saturated.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled environment.

-

Stir the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with this compound. The required time may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the undissolved this compound to settle.

-

To ensure complete separation of the undissolved solute from the saturated solution, centrifugation of the vials can be performed.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer.

-

If necessary, filter the aliquot using a syringe filter compatible with the solvent to remove any suspended micro-droplets.

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the saturated solution sample using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

The Uncharted Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in 1-Hexanol

For Researchers, Scientists, and Drug Development Professionals

The Significance of Natural Deuterium Abundance

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds at a low concentration, approximately 0.0156% on Earth[1]. The precise distribution of deuterium within a molecule, known as its site-specific natural isotopic fractionation (SNIF), is not random. It is a signature of the molecule's synthetic history, reflecting the kinetic and thermodynamic isotope effects of the enzymatic and chemical reactions involved in its formation[2]. For drug development professionals, understanding the natural deuterium distribution in a molecule can be crucial for:

-

Authenticity and Origin Determination: Establishing a baseline isotopic fingerprint for raw materials and active pharmaceutical ingredients (APIs) to ensure quality and trace origin.

-

Metabolic Fate Studies: The "deuterome" of a drug candidate can influence its metabolic stability. Knowledge of the natural deuterium abundance provides a reference for studies involving deuterated analogs designed to alter metabolic pathways.

-

Mechanism of Action Investigations: Isotope effects can provide insights into reaction mechanisms, including those of drug-target interactions.

Expected Site-Specific Natural Abundance of Deuterium in 1-Hexanol

While direct empirical data for 1-Hexanol is not available in the reviewed literature, the principles of isotopic fractionation during the biosynthesis of fatty alcohols allow for a theoretical estimation of the relative deuterium distribution. Fatty alcohols like 1-hexanol are typically derived from the reduction of fatty acids, which are biosynthesized via the fatty acid synthase (FAS) pathway. The hydrogen atoms at different positions in the hexanol chain originate from different sources (e.g., water, NADPH), each with its own isotopic signature, and are incorporated through reactions with specific kinetic isotope effects.

Based on studies of other biomolecules, a general trend of deuterium depletion is expected in lipids compared to the water they were synthesized in. Furthermore, an alternating pattern of deuterium abundance along the carbon chain is often observed, reflecting the different enzymatic steps in the FAS pathway.

Table 1: Expected Relative Site-Specific Natural Isotope Abundance of Deuterium in 1-Hexanol

| Position in 1-Hexanol | Expected Relative (D/H) Ratio | Rationale |

| -OH | Variable (subject to exchange) | The hydroxyl proton readily exchanges with protons from the solvent (e.g., water), and its measured isotopic abundance will reflect that of the medium unless specific precautions are taken. |

| C1 (-CH₂OH) | Relatively Depleted | The reduction of the corresponding carboxylic acid or acyl-CoA to the alcohol, catalyzed by alcohol dehydrogenase, involves the transfer of a hydride from NADH or NADPH. This step is associated with a significant kinetic isotope effect, leading to a depletion of deuterium at this position. |

| C2 (-CH₂-) | Relatively Enriched | During fatty acid biosynthesis, this position is derived from the acetyl-CoA starter unit, and the hydrogens are generally less subject to fractionation than those added in subsequent elongation steps. |

| C3 (-CH₂-) | Relatively Depleted | Hydrogens at this position are incorporated during the reduction of a β-ketoacyl intermediate, a step catalyzed by a reductase using NADPH, which can lead to deuterium depletion. |

| C4 (-CH₂-) | Relatively Enriched | Similar to the C2 position, this position is incorporated during an elongation cycle and may retain a higher deuterium content compared to the adjacent positions that undergo reduction. |

| C5 (-CH₂-) | Relatively Depleted | Similar to the C3 position, this position undergoes reduction during its incorporation, leading to potential deuterium depletion. |

| C6 (-CH₃) | Relatively Enriched | The terminal methyl group originates from the final acetyl-CoA unit in the biosynthesis and often exhibits a relatively higher deuterium content. |

Note: The terms "Enriched" and "Depleted" are relative to the average deuterium abundance in the molecule.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the site-specific natural abundance of deuterium are Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful, non-destructive technique that allows for the determination of the (D/H) ratio at each specific position in a molecule[3][4][5].

-

Sample Preparation:

-

Purity: The 1-Hexanol sample must be of high purity (>99.5%) to avoid interference from impurities in the ²H NMR spectrum. Purification can be achieved by distillation or preparative gas chromatography.

-

Solvent: The purified 1-Hexanol is typically analyzed neat or dissolved in a solvent devoid of hydrogen atoms, such as carbon tetrachloride (CCl₄) or a highly deuterated solvent whose residual signals do not overlap with the analyte signals. For quantitative purposes, an internal standard with a certified (D/H) ratio, such as tetramethylurea (TMU), is added to the sample in a precisely known quantity[6].

-

NMR Tube: A high-precision 10 mm NMR tube is commonly used to maximize the sample volume and, consequently, the signal-to-noise ratio.

-

-

Instrumentation:

-

A high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a dedicated deuterium probe is required. The spectrometer should have a fluorine lock channel if a fluorinated lock solvent is used.

-

The probe temperature must be precisely regulated to avoid any temperature-dependent variations in signal intensities.

-

-

²H NMR Acquisition Parameters:

-

Pulse Sequence: A simple one-pulse sequence is typically used.

-

Acquisition Time: A long acquisition time (e.g., > 5 seconds) is necessary to ensure high resolution and accurate integration of the signals.

-

Relaxation Delay: A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium nuclei in the molecule should be used to ensure complete relaxation and accurate quantification.

-

Number of Scans: Due to the low natural abundance of deuterium, a large number of scans (several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling is applied during acquisition to collapse the ²H-¹H couplings and simplify the spectrum, resulting in singlets for each deuterium position.

-

-

Data Analysis:

-

The area of each deuterium signal in the ²H NMR spectrum is carefully integrated.

-

The site-specific (D/H) ratio for each position i is calculated relative to the internal standard (TMU) using the following formula:

(D/H)ᵢ = (Areaᵢ / Nᵢ) * (Nₛₜₐ / Areaₛₜₐ) * (mₛₜₐ / mₛₐₘ) * (Mₛₐₘ / Mₛₜₐ) * (D/H)ₛₜₐ

where:

-

Areaᵢ and Areaₛₜₐ are the integrated areas of the signal for position i and the standard, respectively.

-

Nᵢ and Nₛₜₐ are the number of equivalent hydrogen atoms at position i and in the standard molecule, respectively.

-

mₛₐₘ and mₛₜₐ are the masses of the sample and the standard, respectively.

-

Mₛₐₘ and Mₛₜₐ are the molar masses of the sample and the standard, respectively.

-

(D/H)ₛₜₐ is the certified deuterium to hydrogen ratio of the standard.

-

-

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to determine the overall (bulk) (D/H) ratio of a sample with very high precision. When coupled with gas chromatography (GC-IRMS), it can be used to analyze the isotopic composition of individual compounds in a mixture.

-

Sample Preparation:

-

The 1-Hexanol sample is introduced into a gas chromatograph (GC) for separation from any potential impurities.

-

For bulk analysis, the sample can be directly introduced into an elemental analyzer.

-

-

Instrumentation:

-

A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion or pyrolysis interface.

-

For hydrogen isotope analysis, the interface is typically a high-temperature pyrolysis reactor (furnace) where the sample is converted to H₂ and HD gas.

-

-

Analysis:

-

The separated 1-Hexanol from the GC is directed into the pyrolysis furnace (typically at >1400 °C) where it is quantitatively converted into H₂ and HD gas.

-

The resulting gases are then introduced into the ion source of the mass spectrometer.

-

The mass spectrometer measures the ion currents corresponding to masses 2 (H₂) and 3 (HD).

-

The (D/H) ratio is calculated from the ratio of the ion currents, after calibration with standards of known isotopic composition.

-

Metabolic Pathways of 1-Hexanol

The primary metabolic pathway for 1-Hexanol in mammals and many microorganisms is its oxidation to hexanoic acid. This process is analogous to the metabolism of ethanol and other primary alcohols[7][8].

The key enzymatic steps are:

-

Oxidation to Hexanal: 1-Hexanol is first oxidized to its corresponding aldehyde, hexanal. This reaction is catalyzed by alcohol dehydrogenase (ADH) , a class of enzymes that utilize NAD⁺ as a cofactor[7][9].

-

Oxidation to Hexanoic Acid: Hexanal is then further oxidized to hexanoic acid by aldehyde dehydrogenase (ALDH) , also using NAD⁺ as a cofactor.

-

Further Metabolism: Hexanoic acid can then enter the β-oxidation pathway to be further metabolized for energy production or used in other biosynthetic pathways.

The kinetic isotope effects associated with the hydrogen abstraction steps in these enzymatic reactions can lead to isotopic fractionation, meaning the deuterium content of the metabolites and remaining substrate will change as the reaction progresses.

Visualizations

Metabolic Pathway of 1-Hexanol

Caption: Metabolic pathway of 1-Hexanol oxidation.

Experimental Workflow for Deuterium Abundance Analysis

Caption: Experimental workflow for deuterium analysis.

Conclusion and Future Directions

The determination of the natural abundance of deuterium in 1-Hexanol, while not yet documented with specific quantitative data, represents a significant analytical endeavor with profound implications for researchers in drug development and other scientific disciplines. The methodologies of SNIF-NMR and IRMS provide the necessary tools to elucidate the site-specific isotopic fingerprint of this molecule. Such data would offer invaluable insights into its biosynthesis, metabolic fate, and could serve as a powerful tool for quality control and authentication.

The absence of published data for 1-Hexanol highlights a research gap and an opportunity for future studies. Establishing a database of isotopic signatures for common excipients, starting materials, and APIs, including 1-Hexanol, would be a valuable resource for the pharmaceutical industry. Furthermore, exploring the interplay between the natural "deuterome" of molecules and their biological activity and metabolic stability is a promising avenue for future research in drug design and development.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Hydrogen isotope biogeochemistry - Wikipedia [en.wikipedia.org]

- 3. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ADH-catalysed hexanol oxidation with fully integrated NADH regeneration performed in microreactors connected in series - RSC Advances (RSC Publishing) [pubs.rsc.org]

Understanding the Kinetic Isotope Effect of 1-Hexanol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in the field of drug metabolism and development. By substituting an atom with its heavier isotope, subtle changes in reaction rates can reveal the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. This technical guide provides an in-depth exploration of the kinetic isotope effect of 1-Hexanol-d2 (1,1-dideuterio-1-hexanol), a substrate analogue of the six-carbon primary alcohol, 1-hexanol. While specific literature on the KIE of this compound is not abundant, this guide synthesizes established principles of KIE studies on analogous primary alcohols to provide a comprehensive framework for its investigation and interpretation. We will delve into the theoretical underpinnings of the primary KIE, present generalized experimental protocols for its measurement, and discuss the interpretation of quantitative data in the context of alcohol oxidation reactions, which are frequently encountered in drug metabolism mediated by enzymes such as cytochrome P450.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant of the reaction with the heavier isotope (kD).

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the C-H bond, the theoretical maximum for a primary KIE at room temperature is around 7, arising from the difference in zero-point vibrational energies of the C-H and C-D bonds.[2] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. These effects are generally smaller than primary KIEs (kH/kD is typically between 0.7 and 1.5) and provide information about changes in hybridization or the steric environment of the isotopic center during the reaction.[3]

This guide will focus on the primary kinetic isotope effect of this compound, where the deuterium atoms are placed at the carbon atom bearing the hydroxyl group (C1), the site of oxidation.

Significance in Drug Development

Many drug molecules contain alkyl groups that are susceptible to metabolic oxidation by enzymes like cytochrome P450s (CYPs).[4] This oxidation is often a primary route of drug clearance, influencing the pharmacokinetic profile and potentially leading to the formation of active or toxic metabolites. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be slowed down due to the kinetic isotope effect. This "deuterium-reinforced" drug design can lead to improved pharmacokinetic properties, such as increased half-life and reduced metabolic-driven toxicity. Understanding the KIE of a model substrate like 1-hexanol provides fundamental insights applicable to more complex drug molecules.

Experimental Investigation of the KIE of this compound

A definitive study of the kinetic isotope effect of this compound involves its synthesis, the setup of a controlled oxidation reaction, and precise analytical measurement of reaction rates.

Synthesis of this compound

A plausible and efficient method for the synthesis of 1,1-dideuterio-1-hexanol is the reduction of a suitable carboxylic acid derivative, such as hexanoic acid or its ester, using a powerful deuteride-donating reducing agent.

Proposed Synthetic Protocol:

-

Esterification of Hexanoic Acid: Hexanoic acid is converted to its methyl or ethyl ester by Fischer esterification (refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid, e.g., H₂SO₄).

-

Reduction with Lithium Aluminum Deuteride (LAD): The resulting ester is then reduced using lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). LAD is a potent source of deuteride ions (D⁻).

-

Work-up: The reaction is carefully quenched with a sequence of water and aqueous base to neutralize the reaction mixture and precipitate the aluminum salts.

-

Purification: The crude this compound is then purified by distillation or column chromatography to yield the final product with high isotopic and chemical purity.

Kinetic Isotope Effect Measurement

The KIE can be determined through intermolecular competition experiments or by independent measurement of the reaction rates of the deuterated and non-deuterated substrates.

Generalized Experimental Protocol for Oxidation of 1-Hexanol and this compound:

-

Reaction Setup: A series of reactions are prepared containing a known concentration of the alcohol (either 1-hexanol or this compound), an oxidizing agent, and a suitable solvent. For enzymatic studies, this would involve incubating the alcohol with a preparation of cytochrome P450 enzymes and necessary cofactors (e.g., NADPH).[4] For chemical oxidation, a common oxidant like pyridinium chlorochromate (PCC) or potassium dichromate in acidic solution could be used.[5]

-

Reaction Monitoring: The progress of the reaction (disappearance of the reactant alcohol or appearance of the product, hexanal) is monitored over time. Aliquots of the reaction mixture are taken at specific time intervals.

-

Analytical Method: The concentration of the analyte in each aliquot is determined using a suitable analytical technique such as:

-

Gas Chromatography (GC): Well-suited for volatile compounds like 1-hexanol and hexanal.

-

High-Performance Liquid Chromatography (HPLC): Can be used if the products are derivatized to be UV-active.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze the composition of the reaction mixture at different time points.

-

-

Data Analysis: The initial rates of the reactions (v₀) are determined from the concentration versus time plots for both the deuterated (vD) and non-deuterated (vH) substrates. The kinetic isotope effect is then calculated as the ratio of these initial rates (KIE = vH / vD).

Quantitative Data and Interpretation

| Alcohol | Oxidizing System | kH/kD | Reference/Context |

| Ethanol | Human P450 2E1 | ~3-5 | [6] |

| Benzyl Alcohol | Dideuterated Substrate | ~9 | [7] |

| Lactate | Flavocytochrome b₂ | 5.4 | [7] |

| D-Serine | D-Amino acid oxidase | 4.5 | [7] |

Interpretation of Expected Results for this compound:

Based on the data for other primary alcohols, a significant primary kinetic isotope effect (kH/kD in the range of 3-9) would be expected for the oxidation of this compound, provided that the C-D bond cleavage is the rate-determining step. A large observed KIE would strongly support a mechanism where the hydrogen (or deuterium) is abstracted from the C1 position in the slowest step of the reaction. This is consistent with the generally accepted mechanism for alcohol oxidation by many chemical oxidants and cytochrome P450 enzymes, which involves a hydrogen abstraction or hydride transfer step.

Visualizing the Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for a KIE measurement and the general mechanism of primary alcohol oxidation.

Conclusion

The kinetic isotope effect is an indispensable tool in mechanistic chemistry and drug development. While direct experimental data for the KIE of this compound is limited in published literature, a comprehensive understanding can be built upon the extensive research on other primary alcohols. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to design, execute, and interpret KIE studies on 1-hexanol and other similar molecules. The expected significant primary KIE for this compound in oxidation reactions underscores the importance of C-H bond cleavage in the rate-determining step and highlights the potential for deuterium substitution to modulate metabolic stability in drug design. This guide serves as a valuable resource for scientists aiming to leverage the kinetic isotope effect to gain deeper insights into reaction mechanisms and to develop safer and more effective pharmaceuticals.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. epfl.ch [epfl.ch]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 1-Hexanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Hexanol-d2, a deuterated form of 1-Hexanol. The inclusion of deuterium isotopes makes it an invaluable tool in analytical chemistry and metabolic research, primarily serving as an internal standard for the accurate quantification of 1-Hexanol in various matrices.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are crucial for analytical method development, particularly in mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂D₂O | [1] |

| Molecular Weight | ~104.19 g/mol | [2] |

| CAS Number | 52598-04-6, 1335436-46-8 | [1] |

| Isotopic Enrichment | Typically ≥98 atom % D | [2] |

| Appearance | Colorless liquid | |

| Solubility | Slightly soluble in water, miscible with diethyl ether and ethanol. |

Note: The molecular weight of naturally occurring 1-Hexanol is approximately 102.17 g/mol [3]. The increased mass of this compound is due to the presence of two deuterium atoms.

Experimental Applications and Protocols

This compound is predominantly utilized in two key research applications: as an internal standard for quantitative analysis and in metabolic tracing studies.

Quantification of 1-Hexanol using Isotope Dilution Mass Spectrometry

Deuterated internal standards are the gold standard in quantitative mass spectrometry (e.g., GC-MS, LC-MS) because they co-elute with the analyte of interest and exhibit similar ionization efficiencies, correcting for variations in sample preparation and instrument response[4][5].

The logical workflow for using this compound as an internal standard is depicted below.

This protocol provides a general framework for the quantification of 1-Hexanol in a biological matrix. Optimization is required based on the specific matrix and instrumentation.

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a working IS solution by diluting the stock solution to a concentration that yields a robust signal (e.g., 1 µg/mL).

-

-

Sample Preparation:

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound working IS solution.

-

Add 200 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Add 500 µL of an extraction solvent, such as ethyl acetate.

-

Vortex for 2 minutes to extract 1-Hexanol and the IS into the organic layer.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube for analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic, non-interfering ions for 1-Hexanol (e.g., m/z 84, 56) and this compound (e.g., m/z 86, 58).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (1-Hexanol/1-Hexanol-d2) against the concentration of 1-Hexanol standards.

-

Calculate the concentration of 1-Hexanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Tracing Studies

Stable isotope tracing allows researchers to follow the metabolic fate of a molecule within a biological system[6][7]. By introducing this compound, one can track its conversion into various metabolites, elucidating metabolic pathways. Metabolic studies in rabbits have shown that the major pathway for 1-Hexanol is oxidation to hexanoic acid, with direct glucuronidation being a minor route[1].

This diagram illustrates the general process of a stable isotope tracing experiment.

This protocol outlines a method for tracing the metabolism of this compound in a cell culture system.

-

Cell Culture and Dosing:

-

Culture cells (e.g., hepatocytes) to approximately 80% confluency in standard growth medium.

-

Replace the medium with fresh medium containing a known concentration of this compound (e.g., 10 µM).

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the medium.

-

Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% methanol for LC-MS).

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions: Use a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the metabolites.

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI), in both positive and negative modes.

-

Mode: Full scan mode to detect all ions within a specified mass range.

-

Data Analysis: Look for mass peaks corresponding to the expected deuterated metabolites. For example, if this compound is oxidized to hexanoic acid, the resulting molecule would be heavier by two mass units compared to unlabeled hexanoic acid.

-

-

Conclusion

This compound is a critical tool for researchers requiring precise and accurate quantification of 1-Hexanol. Its application as an internal standard in isotope dilution mass spectrometry represents the most robust analytical approach. Furthermore, its use in stable isotope tracing experiments provides a powerful method for elucidating the metabolic pathways and fate of 1-Hexanol in biological systems, offering valuable insights for toxicology, pharmacology, and environmental science.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extending carbon chain length of 1-butanol pathway for 1-hexanol synthesis from glucose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Incorporation of 1-Hexanol-d2 into Model Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model membranes, such as liposomes and proteoliposomes, are invaluable tools in biophysical research and drug development. They provide a simplified and controlled environment to study the interactions of molecules, including drugs and xenobiotics, with the lipid bilayer. The incorporation of labeled molecules, such as the deuterated short-chain alcohol 1-Hexanol-d2, allows for detailed investigation of its partitioning, localization, and effects on membrane structure and dynamics using techniques like deuterium nuclear magnetic resonance (²H-NMR). This application note provides a detailed protocol for the incorporation of this compound into model membranes and methods for their characterization.

Data Presentation

The incorporation of this compound into model membranes can be quantified and its effects on the lipid bilayer characterized by several biophysical parameters. The following tables summarize key quantitative data from literature, providing a reference for expected outcomes.

Table 1: Partition Coefficient of 1-Hexanol in Model Membranes

| Lipid Bilayer Composition | Method | Partition Coefficient (K) | Reference |

| DMPC | Titration Calorimetry | 18.3 | [1] |

| POPC | Vapor Pressure | 19 (molar) | [2][3] |

| Asolectin | ²H-NMR | Varies with conditions | [4] |

| Phosphatidylcholine | ²H-NMR | Varies with conditions | [4] |

Table 2: Effect of 1-Hexanol on DMPC Bilayer Properties (from Molecular Dynamics Simulations)

| Parameter | Pure DMPC | DMPC with 1-Hexanol | Change | Reference |

| Average Lateral Area per Lipid (Ų) | 60.7 | 62.8 | +3.5% | [5] |

| Bilayer Thickness (Å) | 34.5 | 33.8 | -2.0% | [5] |

| Apparent Lateral Area of Hexanol (Ų) | N/A | ~11 | N/A | [5] |

Table 3: Deuterium Order Parameter (SCD) of this compound in DMPC Bilayers

| Parameter | Value | Conditions | Reference |

| Quadrupole Anisotropy | Dependent on cholesterol content | Equilibrated system | [4] |

| Order Parameter Profile | Maximum at C4-C7 of longer chain n-alkanols | Comparable temperatures and concentrations | [6] |

Note: Specific SCD values for this compound are highly dependent on experimental conditions and are often presented graphically in the literature. The table indicates the trends observed.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.[7][8]

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

This compound

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Nitrogen gas stream

Procedure:

-

Lipid and this compound Co-solution:

-

Dissolve the desired amount of lipid (e.g., 25 mg of DMPC) and this compound in chloroform in a round-bottom flask. The molar ratio of this compound to lipid can be varied depending on the experimental requirements (e.g., 1-10 mol%).

-

Ensure complete dissolution to form a clear solution.

-

-

Thin-Film Formation:

-

Remove the chloroform using a rotary evaporator under reduced pressure.

-

Maintain the water bath temperature above the phase transition temperature of the lipid (e.g., >24°C for DMPC).

-

A thin, uniform lipid film should form on the inner surface of the flask.

-

Dry the film further under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a pre-warmed (above the lipid's phase transition temperature) aqueous buffer (e.g., PBS, pH 7.4).

-

Agitate the flask by hand or on a vortex mixer to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid's phase transition temperature, with occasional agitation.

-

-

Vesicle Sizing by Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a gas-tight syringe and place it in the extruder.

-

Force the suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

-

The resulting liposome suspension should be translucent.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to prevent degradation and changes in size distribution.

-

Protocol 2: Characterization by Deuterium NMR (²H-NMR) Spectroscopy

This protocol outlines the general steps for acquiring ²H-NMR spectra of this compound incorporated into liposomes to determine its partitioning and order.[4]

Materials:

-

This compound containing liposome suspension (from Protocol 1)

-

NMR spectrometer equipped for deuterium measurements

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Transfer an aliquot of the liposome suspension into an NMR tube.

-

Ensure the sample is at the desired temperature for the measurement.

-

-

NMR Acquisition:

-

Acquire ²H-NMR spectra using an appropriate pulse sequence (e.g., a quadrupolar echo sequence).

-

The spectral parameters (e.g., spectral width, recycle delay, number of scans) should be optimized for the specific system.

-

-

Data Analysis:

-

Initially, this compound may show an isotropic resonance. Over time (hours to days), a broader, anisotropic powder pattern will emerge as the alcohol partitions into the bilayer.[4]

-

The quadrupolar splitting (Δνq) of the powder pattern can be measured and used to calculate the deuterium order parameter (SCD) of the C-D bond vector, which reflects the motional anisotropy and orientation of the this compound molecule within the membrane.

-

The ratio of the integrated intensities of the anisotropic to the isotropic signals can be used to determine the partition coefficient of this compound between the membrane and aqueous phases.[4]

-

Visualization

Experimental Workflow for Liposome Preparation

The following diagram illustrates the key steps in the preparation of model membranes containing this compound.

Caption: Workflow for incorporating this compound into liposomes.

Logical Relationship of this compound Interaction with the Lipid Bilayer

This diagram illustrates the partitioning and effect of this compound on the model membrane.

Caption: Interaction and effects of this compound on a lipid bilayer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Layer Model of Ethanol Partitioning into Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of small alcohols to a lipid bilayer membrane: does the partitioning coefficient express the net affinity? | UBC Chemistry [chem.ubc.ca]

- 4. Partitioning behaviour of 1-hexanol into lipid membranes as studied by deuterium NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glass.ruc.dk [glass.ruc.dk]

- 6. The interaction of n-alkanols with lipid bilayer membranes: a 2H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using 1-Hexanol-d2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 1-Hexanol-d2 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This document outlines the fundamental principles of qNMR, offers detailed experimental protocols, and presents data in a clear, accessible format to support research and development in the pharmaceutical and chemical industries.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integral of a nuclear magnetic resonance (NMR) signal and the number of nuclei contributing to that signal.[1] This fundamental principle allows for the accurate determination of the concentration and purity of substances without the need for compound-specific response factors, a common requirement in chromatographic methods. qNMR is a non-destructive technique, preserving the sample for further analysis.[2]

Key Advantages of qNMR:

-

Universal Detection: Applicable to any soluble organic compound containing NMR-active nuclei.

-

No Calibration Curves: Quantification can be achieved without the need for a series of calibration standards of the analyte.

-

High Precision and Accuracy: With proper methodology and validation, qNMR provides highly reliable and reproducible results.

-

Structural Information: In addition to quantitative data, the NMR spectrum provides valuable structural information about the analyte and any impurities present.

The Role of Internal Standards in qNMR

The use of an internal standard is a common and recommended practice in qNMR to ensure the highest accuracy and precision. An internal standard is a stable compound of known purity that is added in a precisely weighed amount to the sample solution.

Criteria for an Ideal Internal Standard:

-

High Purity: The purity of the internal standard must be accurately known.[3]

-

Chemical Inertness: It should not react with the analyte, solvent, or any other components in the sample matrix.[4]

-

Signal Separation: Its NMR signals should not overlap with those of the analyte or the solvent.[3][5]

-

Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[3]

-

Simple NMR Spectrum: A simple spectrum with one or a few sharp singlets is preferable to facilitate accurate integration.[4][5]

-

Low Volatility: The standard should be non-volatile to allow for accurate weighing.[4]

This compound as a Deuterated Internal Standard

This compound (CH₃(CH₂)₄CD₂OH) is a suitable internal standard for qNMR analysis, particularly for the quantification of organic molecules soluble in common deuterated solvents. The key advantage of using a deuterated standard like this compound is the simplification of the ¹H NMR spectrum. The deuterium substitution at the C1 position removes the proton signals of the adjacent methylene group, reducing potential overlap with analyte signals in that region.

Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₂D₂O |

| Molecular Weight | 104.20 g/mol |

| Appearance | Colorless liquid |

Estimated ¹H NMR Chemical Shifts of this compound:

The following table provides estimated ¹H NMR chemical shifts for the remaining protons in this compound in various common deuterated solvents. These are based on the known shifts of 1-hexanol and may vary slightly depending on concentration and temperature. The signal from the hydroxyl (-OH) proton is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature; it is generally not recommended for quantification. The terminal methyl protons (-CH₃) often provide a clear, well-resolved triplet suitable for quantification.

| Solvent | -CH₃ (triplet) | -CH₂- (multiplets) | -OH (broad singlet) |

| CDCl₃ | ~0.90 ppm | ~1.32, 1.56 ppm | Variable (e.g., ~1.5 - 2.5 ppm) |

| DMSO-d₆ | ~0.87 ppm | ~1.25, 1.40 ppm | ~4.3 ppm (may be a triplet)[6] |

| Methanol-d₄ | ~0.91 ppm | ~1.34, 1.53 ppm | Exchanges with solvent |

Note: The chemical shifts are referenced to TMS at 0.00 ppm. It is crucial to run a preliminary spectrum of the this compound in the chosen solvent to confirm the exact chemical shifts and ensure no overlap with analyte signals.

Experimental Protocols

The following protocols provide a step-by-step guide for performing a qNMR analysis using this compound as an internal standard.

-

Analyte: The compound to be quantified.

-

Internal Standard: this compound of high, known purity (e.g., >99.5%).

-

Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) of high isotopic purity.

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analytical Balance: Capable of weighing to at least 0.01 mg.

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Vortex Mixer and/or Sonicator.

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing:

-

Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the weight precisely.

-

Accurately weigh a suitable amount of this compound internal standard (e.g., 5-15 mg) and add it to the same vial. Record the weight precisely. The molar ratio of the analyte to the internal standard should ideally be between 0.5:1 and 2:1.[3]

-

-

Dissolution:

-

Add a precise volume of the chosen deuterated solvent (e.g., 0.6-0.7 mL) to the vial containing the analyte and internal standard.

-

Ensure complete dissolution by vortexing or sonicating the sample. Visually inspect the solution to confirm that no solid particles remain.[7]

-

-

Transfer to NMR Tube:

-

Carefully transfer the solution to a high-precision NMR tube.

-

Cap the NMR tube to prevent solvent evaporation.

-

The following are general acquisition parameters that should be optimized for the specific instrument and sample.

| Parameter | Recommended Setting | Rationale |

| Pulse Program | A standard 1D proton pulse sequence (e.g., zg30 on Bruker instruments). | Simple and robust for quantitative measurements. |

| Pulse Angle | 30-90° | A 90° pulse provides the maximum signal, but a smaller flip angle can be used to shorten the relaxation delay. |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Crucial for ensuring complete relaxation of all relevant signals between scans, which is essential for accurate integration. The T₁ of both the analyte and internal standard signals should be considered.[8] |

| Acquisition Time (aq) | ≥ 3 seconds | To ensure adequate digital resolution for accurate integration. |

| Number of Scans (ns) | 8 to 64 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated. |

| Temperature | Stable and controlled (e.g., 298 K) | To minimize variations in chemical shifts and reaction rates. |